molecular formula C16H21Cl3N6O2 B2361169 2,2-dimethyl-N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}propanamide CAS No. 393837-64-4

2,2-dimethyl-N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}propanamide

Cat. No.: B2361169
CAS No.: 393837-64-4
M. Wt: 435.73
InChI Key: LJAKCUTXRQDGOG-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}propanamide is a useful research compound. Its molecular formula is C16H21Cl3N6O2 and its molecular weight is 435.73. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonist

An orally active, water-soluble neurokinin-1 (NK1) receptor antagonist has been identified, demonstrating high efficacy in preclinical tests relevant to emesis and depression. This compound's solubility and long duration of action highlight its potential in clinical settings for various applications, including its therapeutic utility (Harrison et al., 2001).

Anticonvulsant Activity

Research on hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating morpholine, has shown significant anticonvulsant activity. These compounds, merging chemical fragments of well-known antiepileptic drugs, displayed broad spectra of activity across preclinical seizure models. Such findings point towards the development of new therapeutic agents for epilepsy (Kamiński et al., 2015).

Antifungal Agents

2-(2-Oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent antifungal agents against Candida and Aspergillus species. Modifications to the morpholin-2-one core improved plasmatic stability while maintaining in vitro antifungal activity. This advancement is significant for developing new treatments for fungal infections (Bardiot et al., 2015).

Chemical Synthesis and Characterization

Efforts in chemical synthesis have led to the development of new morpholine derivatives, revealing their structural diversity and potential for various applications, including as intermediates in organic synthesis and potential pharmacological targets (Akkurt et al., 2005; AlTamiemi et al., 2016).

Properties

IUPAC Name

2,2-dimethyl-N-[2,2,2-trichloro-1-(6-morpholin-4-ylpurin-9-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21Cl3N6O2/c1-15(2,3)14(26)23-13(16(17,18)19)25-9-22-10-11(20-8-21-12(10)25)24-4-6-27-7-5-24/h8-9,13H,4-7H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJAKCUTXRQDGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)N1C=NC2=C1N=CN=C2N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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